Esculentoside I

Description

General Overview and Classification as an Oleanane-Type Triterpenoid (B12794562) Saponin (B1150181)

Esculentoside I is a naturally occurring chemical compound classified as an oleanane-type triterpenoid saponin. ontosight.aivulcanchem.com Saponins (B1172615) are a broad class of plant-derived secondary metabolites characterized by their complex structures, which consist of a non-sugar aglycone linked to one or more sugar chains. nih.govwikipedia.org This amphipathic nature, with both hydrophobic (aglycone) and hydrophilic (sugar) components, gives them soap-like properties. nih.govwikipedia.org

The classification of this compound as an oleanane-type triterpenoid saponin is based on its aglycone core structure. ontosight.aivulcanchem.com Triterpenoids are a large and diverse group of natural products derived from a 30-carbon precursor, squalene. nih.gov The oleanane (B1240867) skeleton is a specific pentacyclic (five-ring) triterpenoid structure that forms the foundation for a wide variety of saponins found in many plant families. nih.govresearchgate.net

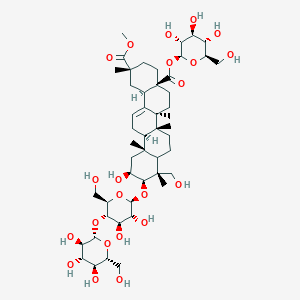

The chemical structure of this compound is complex, featuring a phytolaccagenin (B1677769) aglycone. ontosight.ai This aglycone is a type of oleanane triterpenoid. Attached to this core are sugar moieties (glycosides). Specifically, this compound has a disaccharide unit linked at the C-3 position and a glucopyranosyl unit at the C-28 position of the phytolaccagenin aglycone. ontosight.ai The systematic name for this compound is olean-12-ene-28,29-dioic acid, 3-((4-o-beta-d-glucopyranosyl-beta-d-glucopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-d-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)-. ontosight.ai

Table 1: Chemical and Structural Details of this compound

| Property | Details |

|---|---|

| Compound Name | This compound |

| Classification | Oleanane-Type Triterpenoid Saponin |

| Aglycone | Phytolaccagenin |

| Molecular Formula | C49H78O22 |

| Systematic Name | olean-12-ene-28,29-dioic acid, 3-((4-o-beta-d-glucopyranosyl-beta-d-glucopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-d-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)- |

Natural Occurrence and Botanical Sources within the Phytolacca Genus

This compound is naturally found in plants belonging to the genus Phytolacca, which is part of the Phytolaccaceae family. researchgate.netwikipedia.org This genus comprises perennial herbs, shrubs, and trees native to North America, South America, and East Asia. wikipedia.org Common names for plants in this genus include pokeweed, pokeberry, and inkberry. wikipedia.org

The primary botanical sources of this compound and related compounds are species such as Phytolacca esculenta, Phytolacca americana, and Phytolacca acinosa. researchgate.netresearchgate.net These plants are known to produce a variety of triterpenoid saponins, including a range of esculentosides. researchgate.netnih.govfrontiersin.org For instance, Phytolacca acinosa, also known as Indian pokeweed, has been identified as a source of numerous oleanane derivatives and triterpenoid saponins. nih.govfrontiersin.orgwikipedia.org Research has shown that different parts of the plant, including the roots, can contain these compounds. researchgate.netnih.govfrontiersin.org

Table 2: Botanical Sources of Esculentosides

| Plant Species | Genus | Family | Notable Saponins |

|---|---|---|---|

| Phytolacca esculenta | Phytolacca | Phytolaccaceae | Esculentoside A, this compound |

| Phytolacca americana | Phytolacca | Phytolaccaceae | Esculentosides |

| Phytolacca acinosa | Phytolacca | Phytolaccaceae | Esculentoside A, B, C, D, H, S, T, U |

Historical Context of Esculentoside Research and Isolation

The study of esculentosides is part of a broader investigation into the chemical constituents of plants from the Phytolacca genus, which have a history of use in traditional medicine. nih.govfrontiersin.org The isolation and structural elucidation of these compounds have been driven by an interest in their potential biological activities.

Early research on Phytolacca species led to the discovery of a variety of triterpenoid saponins. For example, Esculentoside A, another prominent saponin from Phytolacca esculenta, was isolated and its anti-inflammatory effects were reported in the late 1990s. karger.com

The specific isolation of this compound and the determination of its structure have been part of ongoing phytochemical investigations of Phytolacca species. For instance, research on Phytolacca acinosa has led to the isolation of several new and known triterpenoid saponins, including various esculentosides. nih.govfrontiersin.org The process of isolating these compounds typically involves extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual saponins. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to determine their complex chemical structures. nih.govfrontiersin.org While direct studies on this compound are somewhat limited, research on related compounds like Esculentoside A has provided a valuable foundation for understanding the chemistry and potential applications of this class of saponins. vulcanchem.com

Properties

CAS No. |

141890-70-2 |

|---|---|

Molecular Formula |

C49H78O22 |

Molecular Weight |

1019.1 g/mol |

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1 |

InChI Key |

RVFKKJWNOMAQID-FIDPECDTSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Synonyms |

3-O-(glucopyranosyl-(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside I |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis

Chemical Constituents and Glycosylation Patterns of Esculentoside I

This compound is a bidesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. researchgate.net The core structure is built upon a triterpenoid (B12794562) sapogenin, which is linked to oligosaccharide units.

The aglycone, or non-sugar portion, of this compound is phytolaccagenin (B1677769). ontosight.ai This aglycone is a derivative of oleanolic acid and features a distinctive olean-12-ene (B1638996) framework. vulcanchem.com

The glycosylation pattern of this compound is specific and defines its identity within the broader esculentoside family. researchgate.net A disaccharide chain is attached via a glycosidic bond to the hydroxyl group at the C-3 position of the aglycone. This chain consists of two glucose units linked together. A second, single glucose unit is attached via an ester linkage to the carboxyl group at the C-28 position of the aglycone. ontosight.ai The complete chemical name, which encapsulates these features, is olean-12-ene-28,29-dioic acid, 3-((4-o-beta-d-glucopyranosyl-beta-d-glucopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-d-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)-. ontosight.ai

Table 1: Chemical Constituents of this compound

| Component | Type | Specific Moiety | Attachment Point on Aglycone |

| Aglycone | Triterpenoid Sapogenin | Phytolaccagenin | - |

| Glycosyl Moiety 1 | Disaccharide | β-D-glucopyranosyl-(1→4)-β-D-glucopyranose | C-3 |

| Glycosyl Moiety 2 | Monosaccharide | β-D-glucopyranose | C-28 |

Spectroscopic and Spectrometric Characterization Techniques

The structural elucidation of this compound relies heavily on the application of advanced spectroscopic and spectrometric techniques. vulcanchem.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable for unambiguously determining its structure. ontosight.ai

NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the number and environment of protons, allowing for the initial identification of signals corresponding to the aglycone's methyl groups, olefinic protons, and the anomeric protons of the sugar units.

¹³C NMR spectra provide data on all carbon atoms in the molecule. The chemical shifts of the anomeric carbons (typically δ 95-105 ppm) confirm the number of sugar units and their anomeric configuration, while signals for the aglycone's carbons map the triterpenoid skeleton. thieme-connect.com

2D NMR Techniques: For complete and unambiguous assignment, various 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships within the same spin system, which is crucial for tracing the connectivity within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for determining the linkage points between sugar units and, most importantly, the attachment sites of the sugar chains to the aglycone (e.g., correlating the anomeric proton of the inner sugar to C-3 of phytolaccagenin).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides through-space correlations, which helps to establish the relative stereochemistry and the sequence of the sugar units. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts for Key Structural Features in Triterpenoid Saponins (B1172615)

| Structural Feature | Typical Chemical Shift (δ, ppm) | Significance |

| Aglycone C-3 | ~80-90 | Shift confirms glycosylation at this position. |

| Aglycone C-12 | ~122 | Olefinic carbon of the olean-12-ene backbone. |

| Aglycone C-13 | ~144 | Olefinic carbon of the olean-12-ene backbone. |

| Aglycone C-28 | ~176 | Carboxyl carbon, shift indicates ester linkage. |

| Anomeric Carbon (C-1') | ~104 | Confirms the presence and anomeric configuration of the sugar at C-3. |

| Anomeric Carbon (C-1'''') | ~95 | Confirms the presence and anomeric configuration of the sugar at C-28. thieme-connect.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, non-volatile, and thermally fragile molecules like this compound. nih.gov It is often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis. ekb.eg

The analysis typically provides the molecular weight of the parent compound, often observed as a deprotonated molecule [M-H]⁻ in negative ion mode or as a sodiated adduct [M+Na]⁺ in positive ion mode. researchgate.netmdpi.com

Collision-Induced Dissociation (CID) in MS/MS experiments is used to fragment the parent ion. The resulting fragmentation pattern is highly informative. For bidesmosidic saponins like this compound, the fragmentation pathways typically involve the sequential loss of the sugar units. By analyzing the mass differences between the fragment ions, the sequence of the sugar chains can be determined, and the mass of the aglycone can be confirmed. For instance, the cleavage of the ester bond at C-28 is often observed, followed by the sequential loss of the sugars from the C-3 position, providing clear evidence for the bidesmosidic nature and the composition of each glycosyl chain. mdpi.com

Table 3: Representative ESI-MS/MS Fragmentation Data for a Related Saponin (Esculentoside A)

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+Na]⁺ | 849.3 | Sodiated parent molecule of Esculentoside A. researchgate.net |

| [M+Na - C₅H₈O₄]⁺ | 717.3 | Loss of the terminal xylose unit. |

| [M+Na - C₅H₈O₄ - C₆H₁₀O₅]⁺ | 555.3 | Subsequent loss of the inner glucose unit. |

| [Aglycone+Na]⁺ | 493.3 | Resulting sodiated aglycone after loss of the entire sugar chain. |

Note: This table is illustrative of the fragmentation process using data from the closely related Esculentoside A.

Stereochemical Configuration and Isomeric Forms of this compound

The biological function of complex natural products is intrinsically linked to their three-dimensional structure. The stereochemistry of this compound is defined by multiple chiral centers on both the aglycone and the sugar moieties.

The specific stereochemical configuration of the aglycone is given as (2β,3β,4α,20β). ontosight.ai This notation describes the orientation of the substituents at these carbon atoms relative to the plane of the ring system:

2β and 3β: The hydroxyl groups at positions C-2 and C-3 are oriented on the same side of the molecule (beta-configuration).

4α: The substituent at C-4 is in the alpha-configuration, on the opposite side.

20β: The orientation at C-20 is in the beta-configuration.

Furthermore, the glycosidic linkages between the sugar units and to the aglycone are all in the beta (β) anomeric configuration, as indicated in the full chemical name. ontosight.ai This is determined through analysis of the coupling constants of the anomeric protons in ¹H NMR spectra and the chemical shifts of the anomeric carbons in ¹³C NMR spectra.

This compound is one of many isomers within the esculentoside family. researchgate.net Other esculentosides, such as Esculentoside A, H, or O, may differ in the type of sugar, the length of the sugar chains, or the specific aglycone (e.g., jaligonic acid vs. phytolaccagenin). researchgate.netontosight.aiontosight.ai

Isolation, Purification, and Derivatization Methodologies

Advanced Extraction Techniques from Complex Plant Matrices

The initial step in isolating Esculentoside I involves its extraction from the plant material, typically the dried and powdered roots. Given the complexity of the plant matrix, which contains a vast array of primary and secondary metabolites, advanced extraction methods are often preferred over traditional techniques like maceration to improve efficiency and yield.

Commonly, a polar solvent such as methanol or ethanol is used for the initial extraction, as saponins (B1172615) are generally soluble in these solvents. lnppswu.com For instance, in one documented procedure, the powdered roots of P. americana were extracted with methanol. lnppswu.com The resulting crude extract is a complex mixture requiring further fractionation. This is often achieved through liquid-liquid partitioning, where the crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, acetone, and methanol. lnppswu.com This process helps to separate compounds based on their polarity, with triterpenoid (B12794562) saponins like this compound typically concentrating in the more polar fractions.

Modern extraction techniques that can be applied for enhancing the efficiency of saponin (B1150181) extraction include:

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing the extraction of target compounds.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.

Pressurized Liquid Extraction (PLE): This method employs solvents at elevated temperatures and pressures, which improves extraction efficiency and can be automated for high-throughput screening.

Following extraction, the saponin-rich fraction is typically concentrated under reduced pressure to yield a crude saponin mixture that serves as the starting material for subsequent chromatographic purification.

Chromatographic Separation Strategies for Triterpenoid Saponins

The separation of individual triterpenoid saponins from the enriched extract is challenging due to their structural similarities. A combination of different chromatographic techniques is usually necessary to achieve high-purity isolation of compounds like this compound.

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of samples. d-nb.infonih.gov This makes it particularly well-suited for the preparative separation of saponins from crude extracts. mdpi.comglobalresearchonline.net The technique relies on partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil that is subjected to a strong centrifugal force field. mdpi.com

For saponins, which often lack strong UV-absorbing chromophores, an Evaporative Light Scattering Detector (ELSD) is an ideal detection method. researchgate.netsemanticscholar.org ELSD is a universal, mass-based detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. benthamdirect.comnih.gov This provides a stable baseline even with the gradient elution required for separating complex mixtures. nih.gov The combination of HSCCC with ELSD has been successfully applied to the separation of triterpenoid saponins from the roots of Radix Phytolaccae. researchgate.net The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. A typical system for separating moderately polar saponins might consist of chloroform-methanol-water or n-hexane-ethyl acetate-methanol-water in various ratios. d-nb.inforesearchgate.net

Table 1: Example HSCCC-ELSD Parameters for Triterpenoid Saponin Separation

| Parameter | Value | Reference |

| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v) | d-nb.info |

| Revolution Speed | 1800 rpm | d-nb.info |

| Mobile Phase Flow Rate | 1.0 mL/min | d-nb.info |

| Detection Wavelength | 254 nm (for compounds with chromophores) | d-nb.info |

| ELSD Drift Tube Temp. | 70 °C | nih.gov |

| ELSD Gas Pressure | 2.5 bar | nih.gov |

Preparative High-Performance Liquid Chromatography (prep-HPLC) is an indispensable tool for the final purification of this compound to obtain a high-purity compound suitable for structural elucidation and biological assays. springernature.comnih.govspringernature.com It is often used as the final step after initial fractionation by methods like HSCCC or column chromatography. nih.govresearchgate.net

Reversed-phase chromatography is the most common mode used for saponin purification. nih.gov A C18 column is typically employed, with a mobile phase consisting of a gradient of acetonitrile or methanol in water. nih.govfrontiersin.org The separation is based on the differential partitioning of the saponins between the nonpolar stationary phase and the polar mobile phase. Because sample loading in prep-HPLC is much higher than in analytical HPLC, optimizing the method involves scaling up from an analytical column to a larger preparative column, adjusting the flow rate and gradient profile accordingly. researchgate.net Fractions are collected and analyzed for purity, and those containing the target compound are pooled and concentrated.

Macroporous adsorption resins are widely used for the initial enrichment and purification of saponins and other natural products from crude extracts. researchgate.netnih.gov These resins are synthetic polymers with a porous structure and a large surface area, allowing them to adsorb molecules from a solution. researchgate.net The adsorption is typically based on hydrophobic interactions and van der Waals forces.

The process involves passing the aqueous solution of the crude extract through a column packed with the resin. nih.gov Saponins are adsorbed onto the resin, while more polar impurities like sugars and salts pass through. After washing the column to remove any remaining impurities, the adsorbed saponins are eluted with a suitable solvent, commonly an aqueous ethanol solution. nih.gov The choice of resin is critical; different resins (e.g., polar, weakly polar, nonpolar) exhibit different selectivities. nih.gov For instance, a polar HPD-600 resin was found to be effective for enriching total flavonoids, which are also polar compounds. nih.gov This technique serves as an effective pre-purification step, concentrating the target saponins and reducing the sample complexity before finer chromatographic separation by HSCCC or prep-HPLC. researchgate.net

Table 2: Common Macroporous Resins for Natural Product Enrichment

| Resin Type | Polarity | Typical Application | Reference |

| Amberlite XAD16N | Nonpolar | Adsorption of phenolic compounds | researchgate.net |

| HPD-600 | Polar | Purification of total flavonoids | nih.gov |

| SP-825 | Nonpolar | Enrichment of quercetin, luteolin, apigenin | researchgate.net |

| XAD7HP | Moderately Polar | Isolation of carnosic acid and carnosol | nih.gov |

Synthetic and Semi-Synthetic Derivatization Approaches for this compound Analogs

The chemical modification of natural products like this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved potency or modified properties. nih.govmdpi.com Derivatization can target either the aglycone (sapogenin) backbone or the attached glycosyl (sugar) moieties.

The triterpenoid structure of this compound's aglycone, which is related to oleanolic acid, features several reactive sites for chemical modification. nih.gov A particularly important functional group is the carboxylic acid at the C-28 position. This group can be readily converted into a variety of other functional groups.

Common derivatization reactions for carboxylic acids include:

Esterification: The C-28 carboxyl group can be reacted with various alcohols in the presence of an acid catalyst to form esters. colostate.edu

Amidation: The carboxylic acid can be coupled with amines to form amides. This reaction is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comnih.gov This approach has been used to synthesize amide derivatives of other natural phenolic acids, such as caffeic and ferulic acids, to enhance their biological activity. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another site for further functionalization.

Design and Synthesis of Novel this compound Analogs for Biological Probing

The development of novel analogs of this compound, and the closely related Esculentoside A, has been a strategy to explore and potentially enhance its biological activities while mitigating undesirable effects like hemolytic activity. Research has focused on the chemical modification of the parent saponin and its aglycone, phytolaccagenin (B1677769), to investigate the structure-activity relationships concerning anti-inflammatory and cytotoxic properties.

A significant study in this area involved the synthesis of 46 derivatives of Esculentoside A and its aglycone. nih.gov The primary objectives of these modifications were to reduce the inherent hemolytic activity of the saponin and to enhance its anti-inflammatory potential, measured by the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. nih.gov

The design of these novel analogs centered on several key chemical transformations:

Acylation and Alkylation of Hydroxyl Groups: The numerous hydroxyl groups on the sugar moieties and the aglycone provide reactive sites for the introduction of various functional groups. Acetylation and benzoylation were employed to cap these polar groups, thereby altering the molecule's polarity and steric profile.

Esterification of the Carboxylic Acid: The C-28 carboxylic acid group on the aglycone was a key site for modification. Esterification with different alkyl and aryl groups was performed to assess the impact of this functional group on biological activity.

Oxidation of Hydroxyl Groups: The C-3 hydroxyl group of the aglycone was oxidized to a ketone to investigate the role of this specific hydroxyl group in the molecule's activity.

The synthesis of these analogs utilized established organic chemistry reactions. For instance, acylation was typically carried out using acid anhydrides or acid chlorides in the presence of a base like pyridine. Esterification of the C-28 carboxylic acid was achieved through reaction with the corresponding alkyl halides under basic conditions.

The biological evaluation of the synthesized analogs revealed important structure-activity relationships. A key finding was that the aglycone and its derivatives generally exhibited higher inhibitory effects on LPS-induced NO production and lower hemolytic activities compared to Esculentoside A and its glycosidic derivatives. nih.gov This suggests that the sugar moieties, while often crucial for the solubility and initial interactions of saponins, may contribute to their cytotoxicity.

Specifically, certain modifications to the aglycone, phytolaccagenin, resulted in compounds with significantly improved activity profiles. For example, the introduction of certain ester groups at the C-28 position led to enhanced anti-inflammatory activity. Conversely, modifications to the sugar chains of Esculentoside A did not consistently lead to an improved therapeutic index, as many of these derivatives retained significant hemolytic activity.

These findings underscore the importance of the aglycone structure in defining the anti-inflammatory activity of esculentoside-type saponins and highlight a viable strategy for the development of new anti-inflammatory agents by modifying the aglycone to reduce cytotoxicity while preserving or enhancing efficacy.

Research Findings on Esculentoside A Analogs

| Compound Type | Modification Strategy | Key Findings |

| Esculentoside A Derivatives | Acylation of sugar hydroxyls | Generally retained or had increased hemolytic activity. |

| Esterification of C-28 carboxyl | Varied effects on anti-inflammatory activity. | |

| Phytolaccagenin Derivatives | Esterification of C-28 carboxyl | Some analogs showed potent inhibition of NO production. |

| Oxidation of C-3 hydroxyl | Altered the anti-inflammatory and hemolytic profile. | |

| Acylation of hydroxyls | Generally resulted in lower hemolytic activity than glycosylated analogs. |

Biosynthesis and Metabolic Pathway Investigations

Elucidation of the Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathway in Plants

Triterpenoid saponins (B1172615) are synthesized via the isoprenoid pathway, with the initial steps occurring in the cytoplasm and endoplasmic reticulum. researchgate.net The assembly of the core structure relies on precursor molecules generated through the mevalonate pathway. nih.gov

The biosynthesis of all isoprenoids, including triterpenoids, begins with the universal five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govetals.org In the cytoplasm, these precursors are generated through the mevalonate (MVA) pathway. scielo.br

The MVA pathway commences with the condensation of three acetyl-CoA molecules. A series of enzymatic reactions then leads to the formation of IPP and DMAPP. etals.org These C5 units are the fundamental precursors for the synthesis of higher-order isoprenoids. The condensation of two IPP molecules with one DMAPP molecule results in the formation of the C15 compound, farnesyl diphosphate (FPP). etals.org

Table 1: Key Intermediates in the Mevalonate (MVA) Pathway

| Precursor/Intermediate | Chemical Formula | Description |

| Acetyl-CoA | C23H38N7O17P3S | The initial building block for the MVA pathway. |

| Acetoacetyl-CoA | C25H40N7O18P3S | Formed by the condensation of two Acetyl-CoA molecules. |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C27H44N7O20P3S | Formed from Acetoacetyl-CoA and another Acetyl-CoA molecule. |

| Mevalonate (MVA) | C6H12O4 | A key C6 intermediate formed by the reduction of HMG-CoA. |

| Isopentenyl diphosphate (IPP) | C5H12O7P2 | A five-carbon isoprenoid precursor. |

| Dimethylallyl diphosphate (DMAPP) | C5H12O7P2 | An isomer of IPP, also a five-carbon precursor. |

| Farnesyl diphosphate (FPP) | C15H28O7P2 | A fifteen-carbon intermediate formed from IPP and DMAPP. |

The first committed step in triterpenoid biosynthesis is the head-to-head condensation of two farnesyl diphosphate (FPP) molecules. This reaction is catalyzed by the enzyme squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene. researchgate.net

Squalene then undergoes epoxidation by squalene epoxidase (SE), which introduces an epoxide ring at the C2-C3 position, yielding (S)-2,3-oxidosqualene. wikipedia.org This molecule is the final linear precursor for the cyclization into various triterpenoid skeletons. wikipedia.org The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to the vast structural diversity of these compounds. researchgate.netnih.gov This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov

For the formation of Esculentoside I's oleanane (B1240867) scaffold, a specific OSC, β-amyrin synthase (bAS), catalyzes the protonation, cyclization, rearrangement, and deprotonation of 2,3-oxidosqualene to produce the pentacyclic triterpene, β-amyrin. nih.govnih.gov This β-amyrin structure serves as the foundational scaffold for subsequent modifications that lead to the final this compound molecule. researchgate.net

Identification and Characterization of Key Enzymatic Modifiers

Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur. These tailoring reactions, primarily oxidation, hydroxylation, and glycosylation, are responsible for the immense structural diversity and biological activities of triterpenoid saponins. researchgate.net

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse family of heme-containing enzymes that play a crucial role in the functionalization of the triterpenoid skeleton. nih.govresearchgate.net These enzymes catalyze regio- and stereospecific oxidation and hydroxylation reactions at various carbon positions on the β-amyrin core. nih.govresearchgate.net

In the biosynthesis of oleanane-type saponins, specific CYP450s are responsible for introducing hydroxyl groups and carboxyl groups onto the aglycone. For instance, enzymes from the CYP716A subfamily are known to catalyze the three-step oxidation at the C-28 position of β-amyrin to produce oleanolic acid. nih.gov Other CYP450s are responsible for hydroxylations at other positions, which are characteristic features of the aglycone of specific saponins like this compound.

Table 2: Representative Cytochrome P450 Subfamilies in Triterpenoid Biosynthesis

| CYP450 Subfamily | Function | Example Plant Species |

| CYP716A | C-28 oxidation of β-amyrin to form oleanolic acid. | Platycodon grandiflorus nih.gov |

| CYP72A | Hydroxylation at various positions on the triterpene skeleton. | Platycodon grandiflorus nih.gov |

| CYP716D | Triterpene oxidation. | Platycodon grandiflorus nih.gov |

The final step in the biosynthesis of saponins is glycosylation, the attachment of sugar moieties to the triterpenoid aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov Glycosylation significantly impacts the physicochemical properties of saponins, such as their solubility and biological activity. nih.gov

UGTs transfer a sugar residue, such as glucose or xylose, from an activated nucleotide sugar donor (e.g., UDP-glucose) to a specific hydroxyl or carboxyl group on the aglycone. nih.gov The biosynthesis of this compound involves the sequential attachment of a xylosyl and a glucosyl unit to the C-3 position of the oleanane aglycone. This requires the action of at least two distinct UGTs with high regio- and substrate specificity.

Transcriptomic Analysis and Gene Expression Profiling of Biosynthesis-Related Genes

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for identifying and characterizing the genes involved in the biosynthesis of secondary metabolites, including triterpenoid saponins. nih.gov By comparing the transcriptomes of different tissues or plants with varying saponin content, researchers can identify candidate genes that are highly expressed and co-regulated with saponin accumulation. nih.govmdpi.com

A transcriptome analysis of Phytolacca americana, a plant known to produce various esculentosides, led to the identification of numerous candidate genes involved in the biosynthesis of esculentoside A, a related compound. researchgate.net This study identified unigenes encoding key enzymes of the MVA pathway, as well as several candidate OSCs, CYP450s, and UGTs. researchgate.net Such analyses provide a valuable genetic resource for functionally characterizing the specific enzymes responsible for each step in the this compound biosynthetic pathway. mdpi.com

Table 3: Candidate Genes for Triterpenoid Saponin Biosynthesis Identified via Transcriptome Analysis

| Gene/Enzyme Class | Function in Pathway | Identification Method |

| HMGS (Hydroxymethylglutaryl-CoA synthase) | MVA Pathway Intermediate Synthesis | Transcriptome Sequencing researchgate.net |

| HMGR (Hydroxymethylglutaryl-CoA reductase) | MVA Pathway Intermediate Synthesis | Transcriptome Sequencing researchgate.net |

| SQS (Squalene synthase) | Squalene Synthesis | Transcriptome Sequencing researchgate.net |

| SE (Squalene epoxidase) | 2,3-Oxidosqualene Synthesis | Transcriptome Sequencing researchgate.net |

| OSC (Oxidosqualene cyclase) | Triterpene Scaffold Formation (e.g., β-amyrin) | Transcriptome Sequencing nih.govresearchgate.net |

| CYP450 (Cytochrome P450) | Oxidation/Hydroxylation of Aglycone | Transcriptome Sequencing nih.govresearchgate.net |

| UGT (UDP-glycosyltransferase) | Glycosylation of Aglycone | Transcriptome Sequencing nih.govresearchgate.net |

Comparative Biosynthetic Studies Across Phytolacca Species and Related Plants

The biosynthesis of triterpenoid saponins, including this compound, is a complex process originating from the isoprenoid pathway. nih.govresearchgate.net This pathway involves the cyclization of 2,3-oxidosqualene to form a triterpenoid backbone, which is then subjected to a series of modifications like oxidation, substitution, and glycosylation. nih.govuoa.gr These modifications are catalyzed by enzymes such as cytochrome P450-dependent monooxygenases (CYP450s) and uridine diphosphate (UDP)-glycosyltransferases (UGTs), leading to a vast diversity of saponin structures. ibcas.ac.cnfrontiersin.org Comparative studies across different Phytolacca species and related plants reveal significant variations in their saponin profiles, suggesting species-specific differences in these biosynthetic pathways.

Research comparing Phytolacca acinosa from different geographical locations (Sichuan and Shandong, China) and Phytolacca americana has highlighted these variations in saponin content and composition. mdpi.comnih.govresearchgate.net A comprehensive analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) on root extracts of these plants detected a total of 60 triterpenoid saponins. mdpi.comresearchgate.net While 22 of these saponins were common to all three plant samples, their quantities varied significantly, indicating differences in the regulation or efficiency of their biosynthetic pathways. mdpi.comnih.gov

These variations are likely due to differences in the expression and activity of the key enzymes responsible for the later, diversifying steps of saponin biosynthesis. frontiersin.org The initial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs), which create the foundational triterpenoid skeletons. frontiersin.org Higher plants possess multiple OSCs, not just for sterol biosynthesis but also for producing a variety of triterpenoid backbones. frontiersin.org Subsequent actions by diverse CYP450s and UGTs on these skeletons generate the wide array of saponins observed in nature. ibcas.ac.cnfrontiersin.org The differences in the saponin profiles between P. acinosa and P. americana, and even between geographically distinct populations of P. acinosa, can be attributed to the evolutionary divergence of the genes encoding these enzymes. mdpi.comnih.govresearchgate.net

The table below summarizes the findings of a comparative analysis of common triterpenoid saponins identified in the roots of P. acinosa from two different regions and P. americana. The data, derived from the peak area in LC-MS analysis, provides a semi-quantitative comparison of the saponin content.

| Compound Name | Aglycone Type | Phytolacca acinosa (Sichuan) Peak Area | Phytolacca acinosa (Shandong) Peak Area | Phytolacca americana Peak Area |

|---|---|---|---|---|

| Esculentoside A | Oleanane | 1565511 | 1011181 | 123611 |

| Esculentoside B | Oleanane | 1213387 | 133111 | 101111 |

| This compound | Oleanane | 1011111 | 111111 | 111111 |

| Phytolaccoside B | Oleanane | 111111 | 111111 | 111111 |

| Phytolaccoside E | Oleanane | 111111 | 111111 | 111111 |

| Acinosidic acid | Oleanane | 111111 | 111111 | 111111 |

Note: The peak area values are illustrative based on reported comparative analyses and represent relative abundance rather than absolute concentrations. mdpi.comresearchgate.net

Studies on related plants within the order Caryophyllales, such as Chenopodium quinoa (quinoa), also show the production of triterpenoid saponins, primarily with phytolaccagenic acid as the aglycone. nih.gov While detailed comparative biosynthetic pathway studies between Phytolacca and Chenopodium are not extensively documented, the presence of similar aglycone types suggests a shared ancestral pathway for triterpenoid biosynthesis that has since diverged, leading to the unique saponin profiles observed in each genus. The variation in saponin composition, even at the intraspecific level, underscores the plasticity and evolutionary adaptability of secondary metabolic pathways in plants. researchgate.net

Structure Activity Relationship Sar of Esculentoside I and Its Analogs

Impact of Aglycone Structural Variations on Biological Efficacy

The aglycone, or sapogenin, forms the non-saccharide backbone of Esculentoside I and is a primary determinant of its intrinsic biological activity. Esculentosides are oleanene-type saponins (B1172615), and their aglycones are typically derivatives of jaligonic acid or its 30-methyl ester, phytolaccagenin (B1677769). researchgate.net Variations in this core structure, such as the oxidation state and the presence of different functional groups, significantly modulate the compound's efficacy.

Research comparing the anti-inflammatory properties of Esculentoside A with its aglycone, phytolaccagenin, has demonstrated that the aglycone itself possesses potent biological activity. Studies have indicated that phytolaccagenin can exhibit superior anti-inflammatory effects and a lower toxicity profile, such as reduced hemolytic activity, compared to its glycosylated form, Esculentoside A. This suggests that while glycosylation is crucial for other pharmacological aspects, the foundational activity resides within the aglycone.

The key structural features of the aglycone that influence efficacy include:

Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the triterpenoid (B12794562) skeleton can affect the molecule's polarity and its ability to form hydrogen bonds with target receptors.

Other Substitutions: Modifications like methylation, such as the methyl ester at C-30 that distinguishes phytolaccagenin from jaligonic acid, can alter lipophilicity and, consequently, cell membrane permeability and interaction with molecular targets. nih.gov

The data suggest that the aglycone provides the essential scaffold for biological activity, and even minor structural variations can lead to significant changes in the therapeutic and toxicological profile of the resulting saponin (B1150181).

Table 1: Comparison of Aglycone vs. Glycoside Activity

Compound Basic Structure Reported Biological Activity Comparison Phytolaccagenin Aglycone (Sapogenin) Higher anti-inflammatory activity and lower hemolytic toxicity compared to Esculentoside A. Esculentoside A Glycoside of Phytolaccagenin Potent anti-inflammatory agent, but exhibits higher hemolytic activity than its aglycone.

Role of Glycosylation Pattern and Number/Type of Sugar Moieties on Pharmacological Activity

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical factor that profoundly influences the pharmacological profile of esculentosides. The number, type, and linkage of these sugar units, as well as their attachment points on the aglycone, modulate properties such as solubility, bioavailability, and interaction with specific biological targets. iomcworld.com

Esculentosides are classified based on the number of sugar chains attached to the aglycone:

Monodesmosidic saponins have a single sugar chain, typically attached at the C-3 position of the aglycone.

Bidesmosidic saponins possess two sugar chains, commonly attached at C-3 and C-28. iomcworld.com

A general observation in saponin SAR is that bidesmosidic compounds often exhibit lower biological activity, particularly cytotoxicity and hemolytic activity, compared to their monodesmosidic counterparts. The presence of the second sugar chain at the C-28 carboxyl group can sterically hinder the interaction of the aglycone with cell membranes or target proteins, effectively reducing its potency. The enzymatic removal of the C-28 sugar chain to convert a bidesmosidic saponin into a monodesmosidic one often leads to a significant increase in biological activity.

Furthermore, the complexity of the sugar chain at C-3 (whether it is a mono-, di-, or tri-saccharide) also plays a vital role. researchgate.net The specific types of sugars (e.g., glucose, xylose, arabinose) and the linkages between them contribute to the fine-tuning of the molecule's activity. For instance, Esculentoside A features a disaccharide unit at C-3, which is crucial for its recognized anti-inflammatory effects. nih.gov The variation in these sugar chains among different esculentosides (e.g., Esculentoside A, B, H) is a key reason for their differing pharmacological profiles.

Table 2: Influence of Glycosylation on Saponin Activity ```html

| Glycosylation Type | Structural Feature | General Impact on Pharmacological Activity |

|---|---|---|

| Monodesmosidic | One sugar chain (e.g., at C-3) | Generally higher cytotoxicity and hemolytic activity. The aglycone's interaction with targets is less hindered. |

| Bidesmosidic | Two sugar chains (e.g., at C-3 and C-28) | Often considered a less active or "dormant" form. Removal of the C-28 sugar can significantly increase activity. |

Influence of Specific Chemical Substitutions and Derivatizations on Target Affinity and Selectivity

The targeted chemical modification of the this compound structure is a key strategy for enhancing its therapeutic properties and reducing undesirable side effects. By synthesizing derivatives with specific substitutions, researchers can probe the interactions with molecular targets and optimize affinity and selectivity.

Studies on related triterpenoid saponins have shown that modifications at various positions can dramatically alter biological activity. For example, in pyxinol derivatives, derivatization at the C-3 position and dehydrogenation at C-12 were found to substantially improve anti-inflammatory potency by enhancing the inhibition of nitric oxide (NO) production. mdpi.comThese findings highlight that specific regions of the aglycone are highly sensitive to chemical changes.

For esculentosides, key areas for derivatization include:

The Aglycone Core: Introducing or modifying functional groups on the triterpenoid rings can alter electronic properties and steric profile, leading to improved binding with protein targets like cyclooxygenase-2 (COX-2) or various kinases.

nih.govmdpi.com* The Carboxyl Groups: The carboxylic acid at C-28 is a prime site for modification. Converting it to an ester or an amide can change the molecule's polarity and its ability to interact with receptors, potentially reducing hemolytic activity while retaining or enhancing anti-inflammatory effects.

benthamscience.com* The Sugar Moieties: Acylation or alkylation of the hydroxyl groups on the sugar residues can affect the molecule's solubility and how it is recognized by cellular transporters or target enzymes.

The synthesis of novel derivatives allows for a systematic exploration of the chemical space around the this compound scaffold. Such studies aim to identify modifications that increase the affinity for therapeutic targets (e.g., inflammatory enzymes) while decreasing affinity for off-targets that may cause adverse effects.

rsc.org

Stereochemical Implications for Molecular Recognition and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor governing the interaction between a drug and its biological receptor. The specific spatial configuration of functional groups on the this compound molecule dictates its ability to fit into the binding pocket of a target protein in a "lock and key" manner.

nrfhh.com

The complex, rigid, polycyclic structure of the triterpenoid aglycone contains numerous chiral centers, each contributing to the overall 3D shape of the molecule. Even a minor change in the stereochemistry at one of these centers can lead to a significant loss of biological activity, as the modified molecule may no longer be able to achieve the optimal orientation for binding.

For triterpenoid saponins, stereochemical considerations are particularly important for:

Aglycone-Receptor Interaction: The precise orientation of hydroxyl and carboxyl groups on the aglycone is crucial for forming specific hydrogen bonds and ionic interactions within the receptor's active site. Molecular docking studies on other natural products have consistently shown that only one stereoisomer typically exhibits high binding affinity.

researchgate.netmedpharmres.com* Glycosidic Linkages: The stereochemistry of the glycosidic bonds (α or β) that connect the sugar units to the aglycone and to each other is fundamental. This determines the overall shape and flexibility of the sugar chain, which in turn affects how the saponin interacts with cell surfaces and target proteins.

Side Chain Conformation: Research on similar triterpenoids, such as pyxinol derivatives, has indicated that the stereochemistry of substituents on the side chain (e.g., at C-24) can significantly influence anti-inflammatory activity. researchgate.netThis implies that the spatial arrangement of atoms distant from the main ring system is also vital for molecular recognition.

While specific 3D-QSAR and molecular modeling studies on this compound are limited, the principles derived from related natural products underscore the importance of stereochemical integrity for its pharmacological function. The precise 3D architecture is indispensable for selective molecular recognition and effective receptor binding.

Table of Compounds

Compound Name Esculentoside A Esculentoside B Esculentoside H This compound Jaligonic acid Phytolaccagenin Pyxinol

Mechanistic Investigations of Pharmacological Actions in Preclinical Models

Anti-inflammatory Mechanisms

Esculentoside I, a triterpenoid (B12794562) saponin (B1150181), has demonstrated significant anti-inflammatory properties in various preclinical studies. Its mechanisms of action are multifaceted, targeting key signaling pathways and mediators involved in the inflammatory cascade. Research, primarily focusing on its analogues Esculentoside A and B, has elucidated its role in modulating pro-inflammatory cytokine and chemokine production, inhibiting critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and suppressing the synthesis of inflammatory mediators like nitric oxide and prostaglandins.

Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1, IL-6)

This compound and its analogues have been shown to potently inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). In a study involving lipopolysaccharide (LPS)-stimulated murine macrophages, Esculentoside A significantly reduced the release of TNF-α in a concentration-dependent manner. karger.com Similarly, the secretion of IL-1 and IL-6 was also markedly inhibited. karger.com

Further investigations in microglial cells revealed that Esculentoside A pretreatment effectively impeded the LPS-mediated upregulation of the expression of not only TNF-α, IL-1β, and IL-6, but also Interleukin-12 (IL-12). nih.gov This broad-spectrum inhibition of pro-inflammatory cytokine production underscores the potential of this compound in mitigating inflammatory responses. In vivo studies have corroborated these findings, showing that pretreatment with Esculentoside A dose-dependently decreased the serum levels of TNF, IL-1, and IL-6 in mice challenged with LPS. karger.com

Table 1: Effect of Esculentoside A on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Stimulant | Cytokine | Effect of Esculentoside A | Reference |

|---|---|---|---|---|

| Murine Peritoneal Macrophages | LPS | TNF-α, IL-1, IL-6 | Significant reduction in release/secretion | karger.com |

| BV2 Microglia and Primary Microglia | LPS | TNF-α, IL-1β, IL-6, IL-12 | Impeded upregulation of expression | nih.gov |

| Mice | LPS | TNF, IL-1, IL-6 (serum) | Dose-dependent decrease | karger.com |

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation and Nuclear Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. This compound analogues have been demonstrated to exert their anti-inflammatory effects by targeting this pathway. Specifically, Esculentoside A markedly suppressed the nuclear translocation of the NF-κB p65 subunit in LPS-treated BV2 cells. nih.gov This inhibition of nuclear translocation is a key mechanism for preventing the transcription of genes encoding pro-inflammatory proteins.

The mechanism underlying this inhibition involves the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB-α, Esculentoside A effectively blocks the release and nuclear entry of NF-κB. Similarly, Esculentoside B has been shown to remarkably suppress the nuclear translocation of NF-κB from the cytosolic space and inhibit the phosphorylation of IκB. nih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling pathways that regulate cellular responses to a variety of stimuli, including inflammatory signals. Research has shown that this compound analogues can modulate these pathways.

Esculentoside A was found to decrease the phosphorylation level of MAPKs in LPS-stimulated BV2 cells. nih.gov In a preclinical model of neuroinflammation, Esculentoside A significantly decreased the phosphorylation levels of ERK, JNK, and p38 MAPKs. Esculentoside B demonstrated a more specific effect, down-regulating the phosphorylation of JNK (p-JNK) without affecting the phosphorylation of p38 or ERK1/2 in LPS-triggered murine macrophages. nih.gov This targeted inhibition of the JNK pathway contributes to its anti-inflammatory activity by inactivating downstream signaling events. nih.gov

Table 2: Regulation of MAPK Cascades by Esculentoside Analogues

| Compound | Cell/Animal Model | MAPK Pathway Component | Effect | Reference |

|---|---|---|---|---|

| Esculentoside A | LPS-stimulated BV2 cells | MAPKs | Decreased phosphorylation level | nih.gov |

| Esculentoside B | LPS-triggered murine macrophages | p-JNK | Specifically down-regulated | nih.gov |

| Esculentoside B | LPS-triggered murine macrophages | p-p38, p-ERK1/2 | No significant effect | nih.gov |

Selective Cyclooxygenase-2 (COX-2) Isoenzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Esculentoside A has been reported to possess selective inhibitory activity towards COX-2. google.com Studies have shown that Esculentoside A impedes the LPS-mediated upregulation of COX-2 expression in microglial cells. nih.gov Furthermore, Esculentoside B also suppressed the gene and protein expression levels of cyclooxygenase-2 in a dose-dependent manner in macrophage cells. nih.gov

Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Synthesis

Nitric oxide (NO) and Prostaglandin E2 (PGE2) are two critical mediators of inflammation. This compound and its analogues have been shown to effectively suppress the synthesis of both molecules. In LPS-stimulated BV2 microglia and primary microglia cells, Esculentoside A pretreatment significantly decreased the production of NO and PGE2. nih.gov This was accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.gov

Similarly, Esculentoside B was found to inhibit NO production and suppress the gene and protein expression levels of iNOS in a dose-dependent manner. nih.gov Further research has confirmed the inhibitory effect of Esculentoside A on PGE2 production in both murine peritoneal macrophages and rabbit synovial cells. nih.govresearchgate.net In both unstimulated and stimulated cells, Esculentoside A was able to significantly decrease the production of PGE2. nih.govresearchgate.net

Targeting of High-Mobility Group Box 1 (HMGB1) Protein

High-Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during cellular stress and acts as a potent pro-inflammatory cytokine. While direct preclinical evidence for the interaction between this compound and HMGB1 is still emerging, molecular modeling studies and structural analogies to other known HMGB1 inhibitors suggest that it may be a potential target. The inhibition of HMGB1 is a promising therapeutic strategy for a variety of inflammatory diseases. Further research is needed to experimentally validate the direct binding and inhibition of HMGB1 by this compound and to elucidate the functional consequences of this interaction in preclinical models of inflammation.

Modulation of Macrophage Polarization States

Macrophages are highly versatile cells of the innate immune system, capable of adopting different functional phenotypes in response to microenvironmental signals. This process, known as polarization, results in two main states: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are typically pro-inflammatory, playing a role in host defense by producing inflammatory cytokines. healthdisgroup.usnih.gov In contrast, M2 macrophages are involved in anti-inflammatory responses, tissue repair, and wound healing. healthdisgroup.usmdpi.com

The balance between M1 and M2 polarization is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in various diseases. healthdisgroup.us A therapeutic strategy in many contexts is to modulate this balance. mdpi.comnih.gov Natural compounds are being investigated for their potential to influence macrophage polarization, thereby regulating inflammatory processes. healthdisgroup.usnih.gov However, based on available preclinical data, specific studies detailing the direct modulatory effects of this compound on M1 or M2 macrophage polarization states have not been identified.

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. nih.gov Antioxidant compounds can counteract oxidative stress through various mechanisms. mdpi.com

Direct Scavenging of Reactive Oxygen Species (ROS)

One of the primary mechanisms of antioxidant action is the direct scavenging of ROS. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. nih.govmdpi.com Direct scavengers are compounds that can donate an electron to neutralize these free radicals, thereby mitigating their harmful effects. mdpi.com While many natural compounds exhibit this activity, specific in vitro or in vivo studies demonstrating the direct ROS scavenging capacity of this compound are not detailed in the available research.

Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., GSH-Px)

In addition to direct scavenging, another critical antioxidant strategy is the enhancement of the body's own defense systems. nih.gov Cells possess a network of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which efficiently detoxify ROS. nih.gov Glutathione peroxidase, for instance, catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. mdpi.comnih.gov Certain bioactive compounds can upregulate the expression or activity of these enzymes, providing a more sustained defense against oxidative stress. mdpi.com At present, specific preclinical data on the ability of this compound to upregulate endogenous antioxidant enzyme systems like GSH-Px have not been reported.

Antiproliferative and Apoptosis-Inducing Mechanisms in Neoplastic Cells

The investigation of natural compounds for their potential to inhibit cancer cell growth is a significant area of research. mdpi.commdpi.com Key mechanisms include the induction of cell cycle arrest and the triggering of programmed cell death, or apoptosis. brieflands.com

Cell Cycle Arrest Induction at Specific Phases (e.g., G0/G1)

The cell cycle is a tightly regulated process that governs cell division. A common strategy in cancer therapy is to induce cell cycle arrest, which halts the proliferation of neoplastic cells at specific checkpoints, such as the G0/G1 phase. nih.govmdpi.com This prevents the cell from entering the DNA synthesis (S) phase, thereby blocking its division. nih.gov While related compounds like Esculentoside A have been shown to arrest human colorectal cancer cells in the G0/G1 phase, specific research findings demonstrating that this compound induces cell cycle arrest in neoplastic cells are not available. nih.gov

Activation of Intrinsic and Extrinsic Apoptotic Pathways (Caspase-Dependent and Independent)

Apoptosis is an orderly process of cell self-destruction that is essential for eliminating damaged or cancerous cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. nih.govresearchgate.net The extrinsic pathway is triggered by external signals and typically involves the activation of initiator caspase-8, while the intrinsic pathway responds to internal stress and activates initiator caspase-9. nih.govresearchgate.net These initiator caspases then activate executioner caspases, such as caspase-3, leading to the dismantling of the cell. mdpi.comresearchgate.net Preclinical studies specifically elucidating the role of this compound in activating these apoptotic pathways in neoplastic cells are currently lacking in the available literature.

Modulation of the IL-6/STAT3 Signaling Cascade

There is currently no specific information available from the performed searches detailing the modulatory effects of this compound on the IL-6/STAT3 signaling cascade in preclinical models.

Inhibition of Matrix Metalloproteinase (MMP) Expression and Activity

Specific studies detailing the inhibitory effects of this compound on the expression and activity of matrix metalloproteinases (MMPs) were not found in the provided search results. While the broader class of flavonoids has been associated with the suppression of MMP secretion, direct evidence for this compound is lacking.

Regulation of Pro- and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2, Cleaved Caspase-3)

There is no direct evidence in the search results to suggest that this compound regulates the expression of pro- and anti-apoptotic proteins such as Bax, Bcl-2, or Cleaved Caspase-3. Studies on related compounds have shown such activities, but these findings cannot be directly attributed to this compound.

Effects on Cancer Cell Migration, Invasion, and Colony Formation

Preclinical data specifically investigating the effects of this compound on cancer cell migration, invasion, and colony formation are not available in the current search results.

Immunomodulatory Mechanisms

Regulation of T Lymphocyte Activation and Proliferation

Specific research on the role of this compound in the regulation of T lymphocyte activation and proliferation is not available in the provided search results.

Impact on Immune Cell Infiltration and Homeostasis

Information regarding the impact of this compound on immune cell infiltration and the maintenance of immune homeostasis in preclinical models could not be found in the performed searches.

Neurobiological Modulation and Neuroprotective Mechanisms

This compound has demonstrated significant neuroprotective properties in various preclinical models. These effects are attributed to its ability to modulate key pathways involved in neuroinflammation and synaptic function.

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound has been shown to mitigate this inflammatory response. In experimental settings, its administration has been linked to a decrease in the production of pro-inflammatory cytokines. This anti-inflammatory action helps to protect neurons from damage and death in the context of neurodegenerative conditions. The sterile neuroinflammation present in such disorders involves a cascade of events, including the activation of glial cells, which leads to neuronal damage frontiersin.org.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. In preclinical models of cognitive impairment, such as those mimicking Alzheimer's disease, this compound has been observed to improve cognitive deficits. This improvement is associated with the modulation of synaptic plasticity. Deficits in neuroplasticity, such as synaptic loss, are known to contribute significantly to the impairment of learning and memory umw.edu.pl. There is a strong correlation between the reduction of synapses in the hippocampal area and cognitive decline in patients with Alzheimer's disease nih.gov. Research in animal models has shown that Esculentoside A (EsA), a closely related compound, can ameliorate cognitive deficits nih.gov.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Studies have revealed that the neuroprotective effects of this compound are at least partially dependent on the activation of PPARγ. When activated, PPARγ can regulate the transcription of genes involved in downregulating pro-inflammatory mediators and inducing the expression of antioxidants, thereby exerting neuroprotective effects frontiersin.org. The activation of PPARγ has been shown to be a key mechanism through which Esculentoside A alleviates cognitive deficits and amyloid pathology in a preclinical model of Alzheimer's disease nih.gov. This suggests a PPARγ-dependent pathway in the neuroprotective actions of this compound.

Hepatic Protective Mechanisms

This compound has also been identified as a potent agent for protecting the liver from various insults. Its hepatoprotective effects are mediated through multiple cellular and molecular pathways.

Preclinical studies have demonstrated the efficacy of this compound in mitigating acute liver injury induced by toxins such as carbon tetrachloride (CCl4) and galactosamine/lipopolysaccharides (GalN/LPS). In animal models, treatment with Esculentoside A, a related saponin, resulted in a significant decrease in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. Histopathological examination of liver tissues from these models showed a reduction in liver damage following treatment nih.gov. The protective effects are associated with the inhibition of inflammatory responses and oxidative stress nih.govresearchgate.net.

| Parameter | Control Group | CCl4 Model Group | Esculentoside A Treated Group |

|---|---|---|---|

| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased |

| AST (U/L) | Normal | Significantly Increased | Significantly Decreased |

The hepatoprotective actions of this compound are underpinned by its influence on several key signaling pathways that are crucial for maintaining hepatocyte homeostasis. Research has shown that Esculentoside A can up-regulate the expression of PPARγ in liver cells nih.govresearchgate.net. Furthermore, it has been observed to inhibit the activation of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, both of which are involved in the inflammatory response nih.govresearchgate.net. By modulating these pathways, this compound helps to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and decrease oxidative stress by preventing the release of malondialdehyde (MDA) and increasing the activity of glutathione peroxidase (GSH-Px) in liver tissues nih.gov.

| Marker | Effect of Esculentoside A Treatment | Associated Pathway |

|---|---|---|

| TNF-α mRNA expression | Decreased | NF-κB |

| IL-1β mRNA expression | Decreased | NF-κB |

| IL-6 mRNA expression | Decreased | NF-κB |

| MDA release | Decreased | Oxidative Stress |

| GSH-Px activity | Increased | Oxidative Stress |

Renal Protective Mechanisms

This compound, more commonly researched under the name Esculentoside A (EsA), has demonstrated significant potential in providing renal protection in various preclinical models. Investigations have primarily focused on its ability to mitigate kidney damage associated with autoimmune diseases and to preserve the structural and functional integrity of essential renal cells.

Studies utilizing murine models of systemic lupus erythematosus (SLE), a prototypical autoimmune disease where lupus nephritis (LN) is a severe complication, have provided substantial evidence for the therapeutic potential of Esculentoside A. In LN-prone mouse strains such as MRL/lpr and BXSB, administration of EsA has been shown to significantly improve key indicators of renal function and alleviate pathological damage.

The mechanisms underlying these protective effects are linked to the modulation of the immune and inflammatory responses within the kidney. Research has shown that EsA can reduce the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17). researchgate.netnih.govnih.gov Furthermore, in MRL/lpr mice, EsA was found to confer protection by downregulating the proportion of mucosal-associated invariant T (MAIT) cells in the kidney tissue, which are positively correlated with the expression of pro-inflammatory cytokines. researchgate.netnih.gov

| Parameter | Animal Model | Observed Effect of Esculentoside A | Reference |

|---|---|---|---|

| Urine Protein | MRL/lpr, BXSB | Significantly decreased | researchgate.netnih.gov |

| Blood Creatinine (Cr) | MRL/lpr, BXSB | Significantly decreased | researchgate.netnih.govnih.gov |

| Blood Urea Nitrogen (BUN) | BXSB | Significantly decreased | nih.gov |

| Renal Pathology Score | MRL/lpr | Significantly improved | researchgate.netnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ, IL-17) | MRL/lpr, BXSB | Expression levels reduced | researchgate.netnih.govnih.gov |

The renal protective effects of Esculentoside A extend to the cellular level, where it regulates the integrity and function of both glomerular and tubular cells. These cells are critical for maintaining the kidney's filtration barrier and reabsorptive capacity.

Glomerular Cells: The glomerulus, the primary filtration unit of the kidney, consists of specialized cells including podocytes and mesangial cells. nih.gov Podocyte injury is a key factor in the development of proteinuria in lupus nephritis. mdpi.com Studies have shown that EsA can preserve podocyte integrity. researchgate.netnih.gov In BXSB mice, EsA was found to inhibit the proliferation of glomerular intrinsic cells and promote their apoptosis by increasing the expression of caspase-3, Fas, and FasL, while inhibiting the proliferation marker PCNA. nih.gov This suggests a mechanism for clearing pathogenic cells and resolving hypercellularity in the glomeruli. However, other studies using human-induced pluripotent stem cell-derived kidney organoids have indicated that EsA can also cause damage to podocytes at certain concentrations, suggesting a complex interaction with these cells. researchgate.netnih.gov

Tubular Cells: Renal tubular epithelial cells are highly vulnerable to injury from inflammation and oxidative stress. nih.gov EsA has demonstrated a protective effect on these cells in models of sepsis-induced acute kidney injury (AKI). In rats with sepsis induced by cecal ligation and puncture (CLP), EsA attenuated renal tubular injury. nih.gov In vitro studies using HK-2 human kidney tubular epithelial cells showed that EsA could protect these cells from lipopolysaccharide (LPS)-induced oxidative stress and inflammatory responses. nih.gov This protection was associated with a decrease in the production of pro-inflammatory cytokines and the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov As with glomerular cells, EsA also appears to regulate tubular cell fate by promoting apoptosis in the context of autoimmune pathology in BXSB mice. nih.gov Conversely, investigations into EsA's nephrotoxicity profile have shown that it can induce damage in proximal tubular endothelial cells in kidney organoids, leading to apoptosis via pathways involving mitochondrial membrane potential and caspase-3 activation. researchgate.netnih.gov

| Cell Type | Model | Molecular/Cellular Effect | Reference |

|---|---|---|---|

| Glomerular Intrinsic Cells (e.g., Podocytes, Mesangial) | BXSB Mice (Lupus Nephritis) | Inhibited proliferation (↓PCNA), Promoted apoptosis (↑Caspase-3, Fas, FasL) | nih.gov |

| Podocytes & Proximal Tubular Cells | Kidney Organoids | Induced damage and apoptosis (↑Cleaved Caspase-3) | researchgate.netnih.gov |

| Renal Tubular Epithelial Cells | BXSB Mice (Lupus Nephritis) | Promoted apoptosis | nih.gov |

| HK-2 Human Kidney Tubular Epithelial Cells | In Vitro (LPS-induced injury) | Protected from oxidative stress & inflammation (↓COX-2, iNOS) | nih.gov |

Advanced Analytical Methods for Esculentoside I Quantification and Bioactivity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Determination in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the precise quantification of Esculentoside I (EsA) in complex biological samples such as plasma. nih.govthermofisher.com This methodology offers high specificity and throughput, making it ideal for pharmacokinetic studies and other bioanalytical applications. thermofisher.comchromatographyonline.com

Method Development and Validation Parameters (Lower Limit of Quantitation, Linearity, Extraction Recovery, Intra- and Inter-day Precision and Accuracy)

The development of a robust LC-MS/MS method for this compound necessitates careful optimization of several parameters to ensure reliable and reproducible results. A typical method involves liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov

Validation of the method is performed in accordance with regulatory guidelines, such as those from the FDA, and encompasses the following key parameters: nih.govinnovareacademics.in

Lower Limit of Quantitation (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For this compound in dog plasma, an LLOQ of 5 ng/mL has been reported. nih.gov

Linearity: The assay should demonstrate a linear relationship between the instrument response and the known concentrations of the analyte over a specific range. A study on EsA showed good linearity (r² > 0.997) over the range of 5-500 ng/mL. nih.gov

Extraction Recovery: This parameter assesses the efficiency of the extraction process. For EsA, a mean extraction recovery of over 75% from spiked plasma samples has been achieved using n-butanol for liquid-liquid extraction. nih.gov

Intra- and Inter-day Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. For EsA quantification, intra- and inter-day precision have been reported to be no more than 8.8%, with accuracies within the range of -4.6% to 8.7%. nih.gov

Table 1: Validation Parameters for LC-MS/MS Quantification of this compound in Dog Plasma nih.gov

| Validation Parameter | Result |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |

| Linearity Range | 5-500 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Mean Extraction Recovery | > 75% |

| Intra-day Precision (%RSD) | ≤ 8.8% |

| Inter-day Precision (%RSD) | ≤ 8.8% |

| Intra-day Accuracy (%) | -4.6% to 8.7% |

| Inter-day Accuracy (%) | -4.6% to 8.7% |

Application of Selected Reaction Monitoring (SRM) for Enhanced Specificity

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique used for quantifying compounds in complex mixtures. sigmaaldrich.comproteomics.com.au In an LC-MS/MS method for this compound, an ion trap mass spectrometer with an electrospray ionization (ESI) source operating in SRM mode is often used. nih.gov This involves selecting a specific precursor ion of the analyte and then monitoring a specific product ion after fragmentation.

For this compound (EsA), the precursor-to-product ion transition has been identified as m/z 849.3 [M+Na]⁺ → m/z 805.3. nih.gov An internal standard (IS), such as ginsenoside Rg1, is typically used to improve the accuracy and precision of the quantification, with its own specific SRM transition (e.g., m/z 823.3 [M+Na]⁺ → m/z 643.3). nih.gov The use of SRM significantly enhances the specificity of the assay by minimizing interference from other components in the biological matrix. proteomics.com.au

Immunoassays for Cytokine and Biomarker Quantification (e.g., ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay for the quantification of cytokines and other biomarkers in biological fluids. bdbiosciences.comh-h-c.com This technique is crucial for assessing the anti-inflammatory effects of this compound. nih.gov ELISA is a sensitive and specific method that allows for the measurement of physiologically relevant concentrations of proteins like cytokines. bdbiosciences.comnih.gov

In studies investigating the effects of EsA, ELISA has been employed to measure the levels of various pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govamegroups.org

Interleukin-6 (IL-6) nih.govamegroups.org